molecular formula C18H13N7O3 B12159453 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide

Cat. No.: B12159453
M. Wt: 375.3 g/mol
InChI Key: NAPTYYLMCUPJDZ-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

    Name: 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide

    Molecular Formula: CHNO

    Molecular Weight: 403.36 g/mol

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

    Reduction: Reduction reactions could modify its functional groups.

    Substitution: Substitution reactions may occur at various positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products resulting from these reactions would depend on reaction conditions and regioselectivity. Further experimental studies are needed to elucidate these details.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, potential as a drug candidate, and interactions with biological targets.

    Chemistry: Explore its reactivity, stability, and synthetic versatility.

    Biology: Assess its impact on cellular processes and potential therapeutic effects.

    Industry: Investigate its use in materials science, catalysis, or other industrial applications.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains unknown. Researchers would need to study its interactions with cellular components, receptors, and signaling pathways.

Properties

Molecular Formula

C18H13N7O3

Molecular Weight

375.3 g/mol

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2H-tetrazol-5-yl)acetamide

InChI

InChI=1S/C18H13N7O3/c26-14(19-18-20-22-23-21-18)9-24-15-10-5-1-2-6-11(10)17(28)25(15)13-8-4-3-7-12(13)16(24)27/h1-8,15H,9H2,(H2,19,20,21,22,23,26)

InChI Key

NAPTYYLMCUPJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=NNN=N5

Origin of Product

United States

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